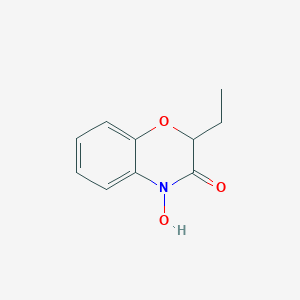
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one (EHBO) is a naturally occurring compound found in maize plants. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. EHBO has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mechanism Of Action
The mechanism of action of 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. Additionally, 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical And Physiological Effects
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may help protect against oxidative stress. 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has also been found to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, which may help alleviate symptoms of inflammatory conditions. Additionally, 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Advantages And Limitations For Lab Experiments
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has several advantages for lab experiments, including its availability as a naturally occurring compound and its well-characterized biological activities. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one. One area of interest is the development of 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one-based therapies for various diseases, including cancer and inflammatory conditions. Another area of interest is the elucidation of the molecular mechanisms underlying 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one's biological activities. Additionally, there is interest in developing more efficient synthesis methods for 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one and its derivatives.
Synthesis Methods
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one can be synthesized through a variety of methods, including enzymatic synthesis, chemical synthesis, and extraction from maize plants. Enzymatic synthesis involves using enzymes to catalyze the reaction between 2-aminophenol and ethyl 2-chloroacetate. Chemical synthesis involves reacting 2-aminophenol with ethyl chloroformate in the presence of a base. Extraction from maize plants involves harvesting and drying the plant material, followed by extraction with organic solvents.
Scientific Research Applications
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit antioxidant activity, which may help protect against oxidative stress and associated diseases such as cancer and neurodegenerative disorders. 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has also been found to have anti-inflammatory activity, which may help alleviate symptoms of inflammatory conditions such as arthritis and asthma. Additionally, 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to exhibit anticancer activity, which may make it a promising candidate for cancer treatment.
properties
CAS RN |
13212-61-8 |
|---|---|
Product Name |
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one |
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
2-ethyl-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H11NO3/c1-2-8-10(12)11(13)7-5-3-4-6-9(7)14-8/h3-6,8,13H,2H2,1H3 |
InChI Key |
VVTRVUOMIPLROC-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N(C2=CC=CC=C2O1)O |
Canonical SMILES |
CCC1C(=O)N(C2=CC=CC=C2O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



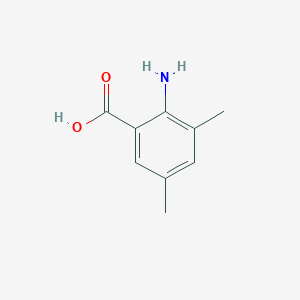
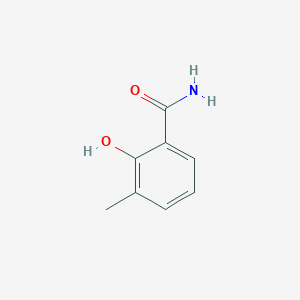
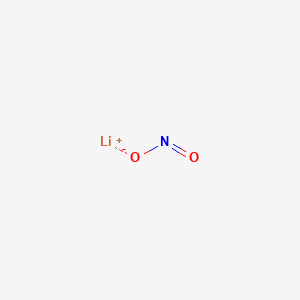
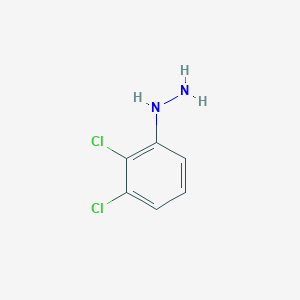
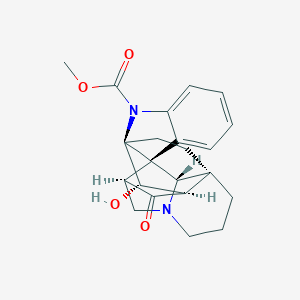

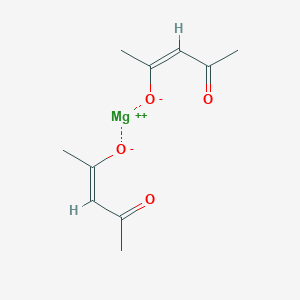
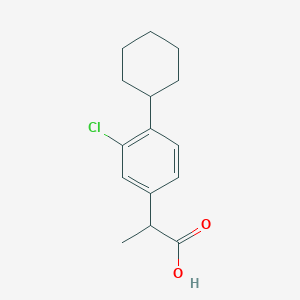
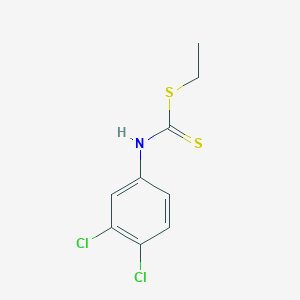
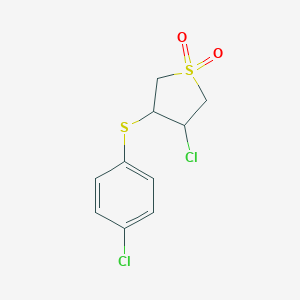
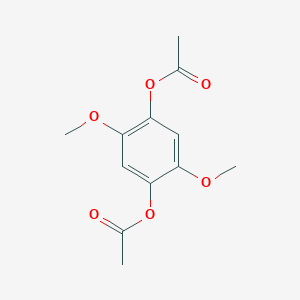
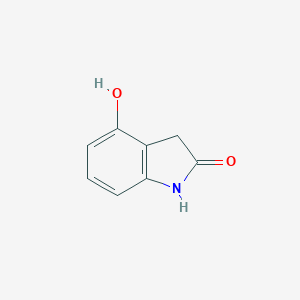
![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)